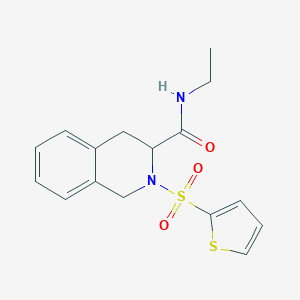![molecular formula C20H22N2O4S B284860 propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284860.png)
propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate, also known as PPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate is not fully understood, but it is believed to act on various cellular pathways. propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cellular differentiation. It also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and repair. propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has also been shown to inhibit the activity of protein kinase C, which plays a role in cellular signaling and regulation.
Biochemical and Physiological Effects:
propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been shown to inhibit viral replication in vitro. propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has also been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and protecting against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate in lab experiments is its high purity and stability. It can be easily synthesized using the optimized method, and its purity can be confirmed using various analytical techniques. However, one limitation of using propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate research. One direction is to further investigate its anticancer properties and potential use as a cancer therapy. Another direction is to explore its neuroprotective effects and potential use in treating neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate and its effects on cellular pathways.
Métodos De Síntesis
The synthesis of propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves the reaction of 4-propoxyaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by cyclization with thioacetamide and acetylation with acetic anhydride. This method has been optimized to achieve high yields and purity of propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate.
Aplicaciones Científicas De Investigación
Propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and molecular biology. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been shown to inhibit viral replication in vitro.
Propiedades
Fórmula molecular |
C20H22N2O4S |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
propyl 2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C20H22N2O4S/c1-3-9-25-15-7-5-14(6-8-15)16-12-27-19-18(16)20(24)22(13-21-19)11-17(23)26-10-4-2/h5-8,12-13H,3-4,9-11H2,1-2H3 |
Clave InChI |
JLBCIHYYTVDUMR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OCCC |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284778.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B284779.png)
![1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-2-hydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B284781.png)

![4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284785.png)
![4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B284786.png)
![4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B284787.png)
![2-(methoxycarbonyl)phenyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B284788.png)
![N-benzoyl-N-{4-[benzoyl(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B284794.png)
![N-butyryl-N-{4-[butyryl(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B284795.png)
![N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B284797.png)
![N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B284799.png)
![N-butyryl-N-(4-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B284801.png)
![3-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-1-(4-methyl-piperazin-1-yl)-propan-1-one](/img/structure/B284802.png)